Fluorine-Induced Enhancement of Metabolic Stability Compared to the Unsubstituted Parent Compound
The 4-fluoro substituent on the benzamide ring of CAS 946374-13-6 is expected to confer superior metabolic stability relative to the unsubstituted parent compound N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 946327-66-8). In analogous benzamide series, para-fluorination has been demonstrated to reduce intrinsic clearance in human liver microsomes (HLM) by blocking CYP450-mediated hydroxylation at the 4-position [1]. While direct experimental microsomal stability data for this specific compound are not publicly available, the effect is a well-established class-level inference supported by extensive SAR literature on fluorinated benzamides. Procurement of the 4-fluoro analog is therefore prioritized in SAR campaigns aiming to improve metabolic half-life while preserving the core pharmacophore.
| Evidence Dimension | Predicted metabolic stability (HLM intrinsic clearance) |
|---|---|
| Target Compound Data | 4-Fluoro substitution expected to block para-hydroxylation; quantitative Cl_int data unavailable |
| Comparator Or Baseline | N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 946327-66-8) – no fluorine; susceptible to para-oxidation |
| Quantified Difference | Not quantified; class-level expectation of reduced clearance based on fluorobenzamide SAR precedent |
| Conditions | Inference drawn from general fluorobenzamide SAR in human liver microsome assays |
Why This Matters
For medicinal chemistry programs targeting nuclear receptors, improved metabolic stability can translate into longer residence time and lower dosing requirements, making the 4-fluoro analog a more attractive candidate for in vivo proof-of-concept studies compared to the unsubstituted parent.
- [1] Zheng, X. et al. (2020). 'Fluorine in Medicinal Chemistry: A Review of Fluorinated Benzamide Scaffolds.' European Journal of Medicinal Chemistry, 186, 111865. (Class-level SAR evidence for fluorobenzamide metabolic stability.) View Source
